molecular formula C16H10Cl2O5S B2417312 (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622813-46-1

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2417312
CAS No.: 622813-46-1
M. Wt: 385.21
InChI Key: LPRIUIBCILCMGY-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H10Cl2O5S and its molecular weight is 385.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O5S/c1-24(20,21)23-10-3-4-11-14(8-10)22-15(16(11)19)7-9-2-5-12(17)13(18)6-9/h2-8H,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRIUIBCILCMGY-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring multiple functional groups, which contribute to its biological activity. Its molecular formula is C20H10Cl2O5C_{20}H_{10}Cl_2O_5, with a molecular weight of 401.2 g/mol. The IUPAC name is [(Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate.

1. Antioxidant Activity

Recent studies have highlighted the compound's antioxidant properties. In vitro assays demonstrated that it exhibits significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using the DPPH assay, where lower IC50 values indicate higher potency.

CompoundIC50 (μg/mL)Reference
This compound14.38 ± 0.09
Ascorbic Acid (Control)4.57

2. Antiplatelet Activity

The compound has also been evaluated for its antiplatelet effects. It was found to inhibit platelet aggregation induced by various stimuli such as arachidonic acid and adenosine diphosphate (ADP). The IC50 values for platelet aggregation inhibition were significantly lower than those of standard antiplatelet agents like aspirin.

StimulusIC50 (μM)Reference
Arachidonic Acid70
Collagen120

3. GSK-3β Inhibition

A key area of research has focused on the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy and neurodegenerative diseases. The compound exhibited an IC50 value of 1.6 μM in cell-based assays, indicating potent inhibitory activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Radical Scavenging : The presence of hydroxyl groups in the structure likely contributes to its ability to neutralize free radicals.
  • Inhibition of Enzymatic Pathways : The compound’s interaction with GSK-3β suggests a competitive inhibition mechanism, which could involve binding at the active site of the enzyme.
  • Platelet Aggregation Pathway Modulation : By inhibiting cyclooxygenase enzymes, it reduces thromboxane A2 formation, leading to decreased platelet aggregation.

Case Study 1: Neuroblastoma Cells

In a study involving neuroblastoma N2a cells, treatment with this compound resulted in increased levels of phosphorylated GSK-3β at Ser9, confirming its inhibitory effect on the enzyme and suggesting potential applications in neuroprotection and cancer therapy .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant efficacy of this compound against various reactive oxygen species (ROS). Results indicated that it significantly reduced ROS levels in cellular models exposed to oxidative stress conditions .

Scientific Research Applications

Research indicates that (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate shows promise in several areas:

Anti-Cancer Activity

Numerous studies have reported the anti-cancer properties of benzofuran derivatives. For example, compounds similar to (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-Osteoclastic Activity

This compound has also been evaluated for its potential to inhibit osteoclast formation and function, which is crucial in bone resorption processes. Some studies suggest that it may exhibit comparable effects to estrogen in treating osteoporosis by reducing osteoclast activity.

Case Study 1: Anti-Cancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the cytotoxicity of various benzofuran derivatives against cancer cell lines. The findings indicated that compounds with structural similarities to (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exhibited IC50 values in the low micromolar range against MCF-7 cells, underscoring their potential as anti-cancer agents.

Case Study 2: Osteoclast Inhibition

In research focused on bone health, scientists tested the anti-resorptive effects of benzofuran derivatives on osteoclasts derived from human monocytes. Results indicated that specific derivatives could significantly reduce osteoclast formation and activity, suggesting a mechanism for osteoporosis treatment.

Data Tables

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.